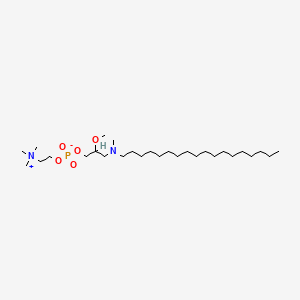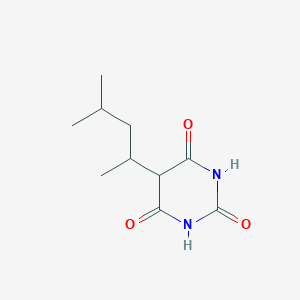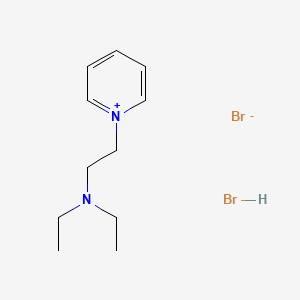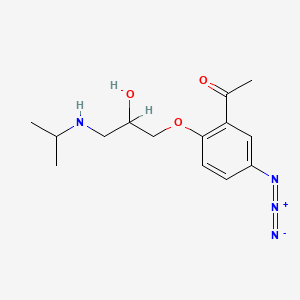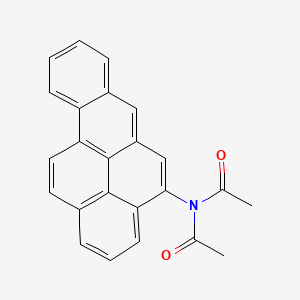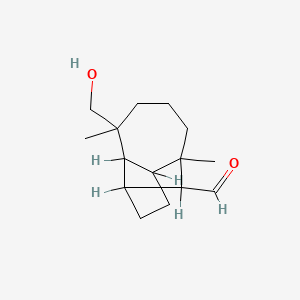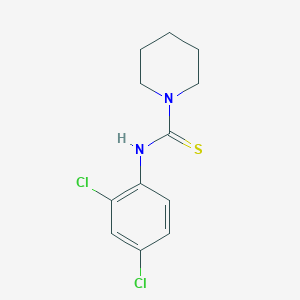
N-(2,4-dichlorophenyl)-1-piperidinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-1-piperidinecarbothioamide is a member of thioureas.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships
Cannabinoid Receptor Antagonists : Compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) are potent antagonists for the CB1 cannabinoid receptor. They have been instrumental in studying structure-activity relationships of cannabinoid receptors and developing pharmacological probes (Lan et al., 1999).
Molecular Interaction Studies : These compounds are used to understand the molecular interactions with CB1 cannabinoid receptors, aiding in the development of more potent and selective cannabinoid receptor antagonists (Shim et al., 2002).
Pharmacological Applications
Cannabinoid Receptor Research : Derivatives of N-(2,4-dichlorophenyl)-1-piperidinecarbothioamide are used in in vivo studies to bind to cannabinoid receptors, helping to characterize these receptors in the brain (Gatley et al., 1996).
Potential in Treating Alcohol Dependence : Studies suggest that SR141716, a cannabinoid CB1 receptor antagonist, can potentially be used to treat alcohol dependence and may possess anti-relapse properties (Serra et al., 2002).
Effects on Neurotransmitter Release : Investigations into the effects of SR141716A on neurotransmitter release have shown that it can increase norepinephrine outflow in the rat anterior hypothalamus, contributing to its pharmacological actions (Tzavara et al., 2001).
Chemical and Structural Analysis
Synthesis and Characterization : Research into the synthesis and characterization of compounds like NESS 0327, a novel cannabinoid antagonist, contributes to understanding the chemical properties and potential therapeutic applications of these compounds (Ruiu et al., 2003).
Solubility Studies : Studies on the solubility of related compounds in various solvents provide valuable information for pharmaceutical formulation and drug delivery systems (Shakeel et al., 2014).
Eigenschaften
Produktname |
N-(2,4-dichlorophenyl)-1-piperidinecarbothioamide |
|---|---|
Molekularformel |
C12H14Cl2N2S |
Molekulargewicht |
289.2 g/mol |
IUPAC-Name |
N-(2,4-dichlorophenyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C12H14Cl2N2S/c13-9-4-5-11(10(14)8-9)15-12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,17) |
InChI-Schlüssel |
WFWNEUHFWIIRIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=S)NC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



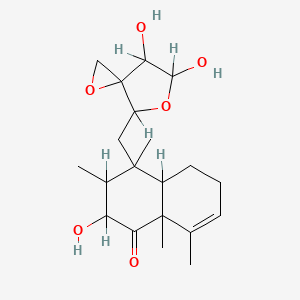
![N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-3-iodobenzamide](/img/structure/B1198495.png)
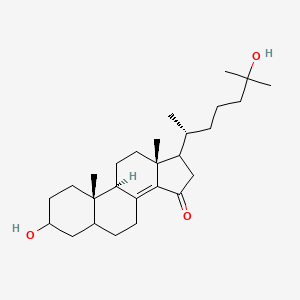
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenoxy]oxane-2-carboxylic acid](/img/structure/B1198498.png)
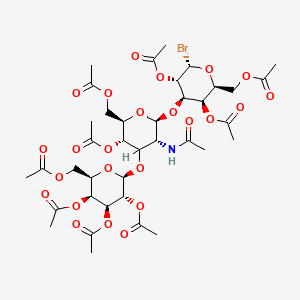
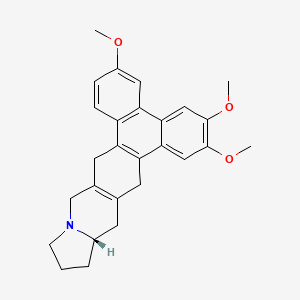
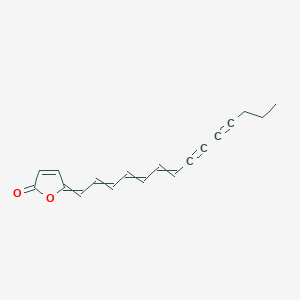
![2-[(Bromoacetyl)oxy]benzoic acid](/img/structure/B1198505.png)
